
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
作用机制
The mechanism of action of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to certain proteins and enzymes in the body. The compound has been found to bind to zinc ions, which can affect the activity of certain enzymes. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that the compound can reduce the growth of tumors in animal models. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a fluorescent probe for detecting the presence of zinc ions. Another advantage is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one limitation is that the compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is to further explore its potential as a fluorescent probe for detecting the presence of zinc ions in biological systems. Another area of research is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
合成方法
The synthesis of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved using different methods. One method involves the reaction of 5-chloro-2-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. Another method involves the reaction of 2-amino-5-chlorobenzoic acid with formaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. Both methods have been successful in synthesizing the compound, with yields ranging from 50-80%.
科学研究应用
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for detecting the presence of zinc ions in biological systems. Another area of research is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. The compound has also been studied for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-5-6-15(19(21)22)14(9-13)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRLYNROXHWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)

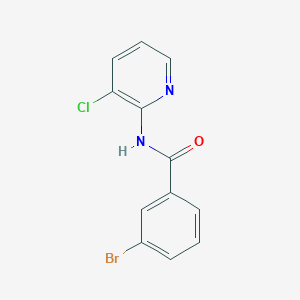
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
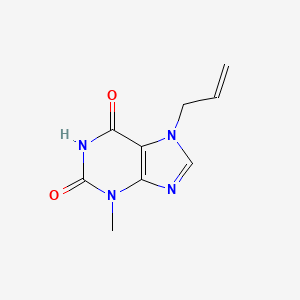
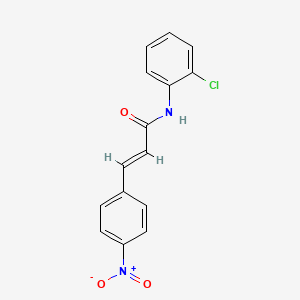
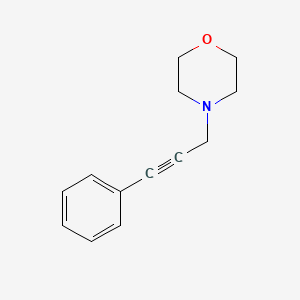
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
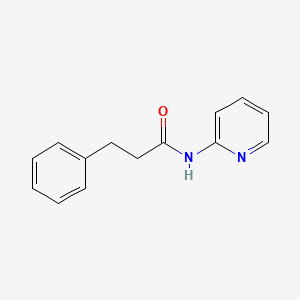
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)
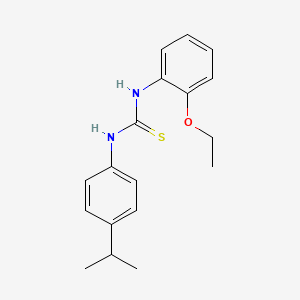
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)